molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1370270
CAS RN: 173530-73-9
M. Wt: 220.22 g/mol
InChI Key: UFGXEVHBHHUYMU-UHFFFAOYSA-N
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Description

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white powder or crystals . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .


Physical And Chemical Properties Analysis

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a white to off-white powder or crystals . It has a molecular weight of 220.23 . The compound should be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antitubercular Agents

This compound has been identified as a potential scaffold for developing new antitubercular agents. In particular, analogues of this compound have shown efficacy in reducing bacterial load in acute TB mouse models. For instance, a derivative named Q203 demonstrated a significant reduction in bacterial load at various dosages after four weeks of treatment .

Material Science: Electronic and Photonic Materials

The imidazo[1,2-a]pyridine moiety, to which Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate belongs, is recognized for its applications in material science. Its structural characteristics make it suitable for use in electronic and photonic materials, where it can contribute to the development of new compounds with desirable electronic properties .

Drug Development: Pharmacokinetic Profiling

Compounds based on the imidazo[1,2-a]pyridine scaffold, like Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have been subjected to pharmacokinetic profiling. These studies are crucial for determining the dosage and frequency of administration for potential new drugs. The pharmacokinetic and safety profiles of these compounds suggest compatibility with once-daily dosing, which is advantageous for patient compliance .

Chemical Synthesis: Building Blocks

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate serves as a building block in chemical synthesis. It is used to construct more complex molecules through various synthetic strategies, including condensation, multicomponent reactions, and oxidative coupling. This versatility makes it a valuable compound in synthetic organic chemistry .

Analytical Chemistry: Chromatographic Studies

Due to its well-defined structure and purity, this compound can be used in chromatographic studies to help develop new methods for the separation and analysis of complex mixtures. Its stability and reactivity make it an ideal candidate for such applications .

Safety and Toxicology: Hazard Assessment

The compound’s safety profile, including hazard statements and precautionary measures, has been assessed. It is important for researchers to understand the potential risks associated with handling and experimenting with this compound. The safety data sheets provide guidance on how to manage these risks effectively .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

The future directions for “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is also a promising area of research .

properties

IUPAC Name

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGXEVHBHHUYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

31.45 g (101.3 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate were dissolved in 21 of ethyl acetate, 3.15 g of 10% Pd/carbon were added and the mixture was stirred at RT and atmospheric pressure with hydrogen for 5 h. The mixture was filtered through kieselguhr, the filter cake was washed thoroughly with ethyl acetate/methanol and the filtrate was evaporated to dryness. This gave 21.94 g of the target compound (98% of theory, purity 99%).
Quantity
31.45 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Name
Pd carbon
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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